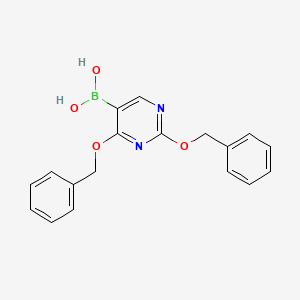

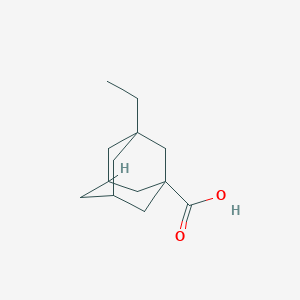

![molecular formula C15H12O4 B1270868 4-Biphenyl-[1,3]dioxol-5-yl-acetic acid CAS No. 669713-76-2](/img/structure/B1270868.png)

4-Biphenyl-[1,3]dioxol-5-yl-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

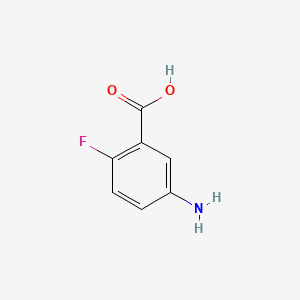

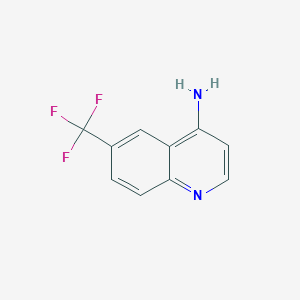

“4-Biphenyl-[1,3]dioxol-5-yl-acetic acid” is a chemical compound with the IUPAC name [4-(1,3-benzodioxol-5-yl)phenyl]acetic acid . It has a molecular weight of 256.26 .

Molecular Structure Analysis

The InChI code for “4-Biphenyl-[1,3]dioxol-5-yl-acetic acid” is1S/C15H12O4/c16-15(17)7-10-1-3-11(4-2-10)12-5-6-13-14(8-12)19-9-18-13/h1-6,8H,7,9H2,(H,16,17) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound “4-Biphenyl-[1,3]dioxol-5-yl-acetic acid” has a molecular weight of 256.26 .Scientific Research Applications

Chemical Synthesis and Drug Design

4-Biphenyl-[1,3]dioxol-5-yl-acetic acid and its derivatives play a significant role in chemical synthesis and drug design. A study by Jilani et al. (2013) showcased the synthesis of 4-aminophenylbenzoxazol-2-yl-5-acetic acid, an analogue of a known nonsteroidal anti-inflammatory drug (NSAID). The synthesized compounds were evaluated for inflammatory bowel diseases, demonstrating effectiveness similar to 5-aminosalicylic acid for ulcerative colitis, suggesting potential applications in treatment design (Jilani et al., 2013).

Prodrug Development

The compound and its variants are explored for prodrug development, where inactive or less active compounds are metabolized into active drugs within the body. Saari et al. (1984) investigated the (5-methyl-2-oxo-1,3- dioxol -4-yl)methyl and (5-tert-butyl-2-oxo-1, 3- dioxol -4-yl)methyl esters of 3-hydroxy-alpha-methyltyrosine (methyldopa) as progenitors of the amino acid, revealing their potential as viable prodrugs for the latentiation of methyldopa (Saari et al., 1984).

Antimalarial Research

Werbel et al. (1986) synthesized a series of compounds related to 4-Biphenyl-[1,3]dioxol-5-yl-acetic acid, demonstrating significant antimalarial potency against Plasmodium berghei in mice. The study suggested that the antimalarial potency correlated with the size and electron donation properties of phenyl ring substituents, highlighting its potential in antimalarial drug development (Werbel et al., 1986).

Diuretic and Uricosuric Activities

The compound's derivatives have been investigated for diuretic and uricosuric activities. Hoffman et al. (1981) explored dihydroethacrynic acid and other (4-acylphenoxy)acetic acids for their diuretic and uricosuric activities, providing insights into the structure-activity relationships and the significance of enantiomers in these biological activities (Hoffman et al., 1981).

Neurological Applications

The derivatives of 4-Biphenyl-[1,3]dioxol-5-yl-acetic acid have been examined for their role in neurological conditions. Citraro et al. (2006) studied CFM-2 and THIQ-10c, two non-competitive AMPA receptor antagonists derived from the compound, for their effects on epileptic spike-wave discharges in a genetic animal model of absence epilepsy, indicating potential applications in neurology (Citraro et al., 2006).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been studied for their antidiabetic and anticancer potential, suggesting that they may interact with targets related to these conditions.

Mode of Action

Based on its structural similarity to other benzodioxol derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .

Biochemical Pathways

Similar compounds have been shown to inhibit α-amylase , suggesting that they may affect carbohydrate metabolism.

Result of Action

Similar compounds have shown significant activity against cancer cell lines and have demonstrated antidiabetic potential .

properties

IUPAC Name |

2-[4-(1,3-benzodioxol-5-yl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-15(17)7-10-1-3-11(4-2-10)12-5-6-13-14(8-12)19-9-18-13/h1-6,8H,7,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJOBMZMIWKZKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC=C(C=C3)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373481 |

Source

|

| Record name | [4-(2H-1,3-Benzodioxol-5-yl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Biphenyl-[1,3]dioxol-5-yl-acetic acid | |

CAS RN |

669713-76-2 |

Source

|

| Record name | [4-(2H-1,3-Benzodioxol-5-yl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.